11-Ketoandrosterone

説明

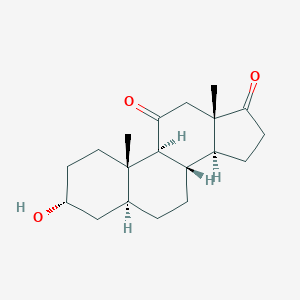

Structure

3D Structure

特性

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNYGQONJQTULL-UFTZPVOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043038 | |

| Record name | 11-Oxoandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231-82-9 | |

| Record name | 11-Oxoandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ketoandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Oxoandrosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Oxoandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETOANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4E87JT27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Resurgence of a Forgotten Androgen: A Technical Guide to 11-Ketoandrosterone

Abstract

For decades, the narrative of androgen biology has been dominated by testosterone and dihydrotestosterone. However, a class of 11-oxygenated androgens, first identified in the mid-20th century, is now experiencing a scientific renaissance. This guide provides an in-depth technical exploration of 11-ketoandrosterone, a key urinary metabolite of the potent adrenal androgen, 11-ketotestosterone. We will traverse its historical discovery, elucidate its complex metabolic pathways, detail validated analytical methodologies for its quantification, and discuss its emerging clinical significance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this re-emerging area of steroid biology.

A Historical Perspective: From Obscurity to Renewed Interest

The story of 11-ketoandrosterone begins not with its own discovery, but with that of its precursors. In the 1950s, pioneering work on adrenal steroidogenesis led to the isolation of 11β-hydroxyandrostenedione (11OHA4) from bovine and human adrenal tissues. A significant early contribution was made in 1953 by Jeanloz et al., who identified this metabolite in bovine adrenal glands after perfusion with androstenedione[1]. This was followed by the crucial first isolation of 11β-hydroxyandrostenedione from human adrenal incubates by Touchstone et al. in 1955[1]. For many years, these 11-oxygenated C19 steroids were largely considered inactive byproducts of glucocorticoid metabolism, essentially "dead-end" metabolites of adrenal steroidogenesis[2].

The landscape began to shift dramatically with the advent of advanced mass spectrometry techniques. These modern analytical tools have allowed for a more nuanced and comprehensive profiling of the steroid metabolome, revealing that 11-oxygenated androgens are not only present in significant concentrations but also possess potent androgenic activity[2]. This has led to a re-evaluation of their role in human physiology and disease, transforming them from metabolic curiosities into molecules of significant clinical interest[3].

The Biochemical Tapestry: Synthesis and Metabolism

11-Ketoandrosterone is a urinary metabolite and a biomarker for the production of 11-ketotestosterone, a potent androgen primarily of adrenal origin[4]. Its biosynthesis is a multi-step enzymatic process that highlights the intricate interplay between the adrenal glands and peripheral tissues.

The synthesis of all 11-oxygenated androgens is critically dependent on the adrenal-specific enzyme, cytochrome P450 11β-hydroxylase (CYP11B1)[5][6]. Patients with deficiencies in this enzyme have negligible levels of these androgens, confirming their adrenal origin[6]. The pathway can be summarized as follows:

-

Initiation in the Adrenal Gland: The process begins with the conversion of androstenedione (A4) and testosterone (T) to their 11β-hydroxylated counterparts, 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively. This reaction is catalyzed by CYP11B1 in the zona fasciculata and zona reticularis of the adrenal cortex[4]. While a minor pathway from cortisol exists, the primary flux is from A4 and T[4].

-

Peripheral and Adrenal Oxidation: 11OHA4 and 11OHT are then oxidized to 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT). This conversion is mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), which is active in both the adrenal glands and peripheral tissues[4].

-

Formation of 11-Ketotestosterone: 11-ketotestosterone can also be formed from 11KA4 through the action of aldo-keto reductase 1C3 (AKR1C3) or 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5)[4].

-

Metabolism to 11-Ketoandrosterone: Finally, 11-ketotestosterone is metabolized to 11-ketoandrosterone, primarily through 5α-reduction by the enzyme SRD5A2 and 5β-reduction by AKR1D1[4]. This terminal metabolite is then excreted in the urine[4].

Biosynthetic pathway of 11-Ketoandrosterone.

Analytical Methodologies: Quantification in Biological Matrices

The accurate quantification of 11-ketoandrosterone and its precursors is paramount for both research and clinical applications. Due to their complex structures and the presence of numerous isomers, mass spectrometry-based methods are the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Profiling

GC-MS is a robust and well-established technique for the comprehensive analysis of urinary steroid metabolites.

-

Sample Preparation:

-

Hydrolysis: To 2 mL of urine, add an internal standard (e.g., deuterated androsterone). Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia. Incubate at 55°C for 2 hours to deconjugate the steroids.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water. Apply the hydrolyzed urine to the cartridge. Wash with 2 mL of water. Elute the steroids with 2 mL of methanol.

-

Liquid-Liquid Extraction: To the eluate, add 5 mL of tert-butyl methyl ether (TBME) and vortex for 5 minutes. Centrifuge at 1500 x g for 5 minutes. Transfer the organic (upper) layer to a clean tube.

-

Derivatization: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 2% ethanethiol. Cap tightly and heat at 80°C for 30 minutes to form trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Instrumentation: Agilent 7890B GC coupled to a 7000D Triple Quadrupole MS or equivalent.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 5°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.

-

Injector: Splitless mode at 280°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Operate in selected ion monitoring (SIM) mode for targeted quantification. For 11-ketoandrosterone-TMS ether, characteristic ions would be monitored (e.g., m/z 376, 361, 286).

-

GC-MS workflow for urinary 11-ketoandrosterone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum/Plasma Analysis

LC-MS/MS offers high sensitivity and specificity for the direct measurement of steroids in serum or plasma, often with simpler sample preparation.

-

Sample Preparation:

-

Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of a precipitating agent (e.g., zinc sulfate in methanol) containing a mixture of deuterated internal standards (e.g., d4-11-ketotestosterone).

-

Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent[7].

-

Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or similar reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Gradient: A typical gradient might start at 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Electrospray ionization (ESI) in positive mode. Operate in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: For 11-ketoandrosterone, precursor ion [M+H]+ at m/z 305.2, with characteristic product ions for quantification and qualification (e.g., m/z 271.2, 287.2).

-

LC-MS/MS workflow for serum 11-ketoandrosterone.

Quantitative Data and Reference Intervals

The establishment of reliable reference intervals is crucial for the clinical interpretation of 11-ketoandrosterone and related steroid levels. Recent studies using mass spectrometry have begun to provide these valuable data.

Table 1: Serum Concentrations of 11-Oxygenated Androgens in Healthy Women (nmol/L)

| Study | Population | 11OHA4 | 11KA4 | 11KT |

| Davio et al. 2020 | 72 women (18-39y) | 3.9 (2.8–5.0) | 0.5 (0.4–0.7) | 0.7 (0.5–1.1) |

| Nanba et al. 2019 | 100 premenopausal women (20-40y) | 5.7 (3.9–8.7) | 1.2 (0.9–1.8) | 0.9 (0.6–1.3) |

| Nanba et al. 2019 | 100 postmenopausal women (≥60y) | 6.5 (4.7–9.6) | 1.1 (0.8–1.5) | 0.9 (0.7–1.2) |

| Data presented as median (interquartile range). Data sourced from[2]. |

Table 2: Serum Concentrations of 11-Oxygenated Androgens in Healthy Men (nmol/L)

| Study | Population | 11OHA4 | 11KA4 | 11KT |

| Walravens et al. 2024 | Men (15-18y) | - | - | 1.27 (0.49-3.18) |

| Walravens et al. 2024 | Men (70-79y) | - | - | 0.84 (0.24-1.87) |

| Data converted from ng/dL to nmol/L and presented as median (90% reference range). Data sourced from[8]. Note: 11KT = 11-ketotestosterone. |

Table 3: Comparative Serum 11-Ketotestosterone Levels in Androgen Excess Disorders (nmol/L)

| Condition | Patient Group | 11-Ketotestosterone | Control Group |

| Congenital Adrenal Hyperplasia (21OHD) | 38 patients | Elevated (3-4 fold) | 38 matched controls |

| Polycystic Ovary Syndrome (PCOS) | Women with PCOS | Significantly higher | Women without PCOS |

| Data sourced from[4][6][9]. |

Clinical Relevance and Future Directions

The resurgence of interest in 11-ketoandrosterone and its parent compounds stems from their clear clinical relevance in several androgen-excess disorders.

-

Congenital Adrenal Hyperplasia (CAH): In CAH due to 21-hydroxylase deficiency, the measurement of 11-oxygenated androgens provides a more accurate assessment of adrenal androgen excess than traditional androgens like testosterone[4][6]. Conversely, in 11β-hydroxylase deficiency, levels are expected to be low[4].

-

Polycystic Ovary Syndrome (PCOS): A significant subset of women with PCOS exhibit adrenal androgen excess. Measuring 11-oxygenated androgens can help to elucidate the contribution of the adrenal glands to the hyperandrogenism in these patients[4][9].

-

Prostate Cancer: There is emerging evidence that 11-oxygenated androgens may play a role in the progression of castration-resistant prostate cancer, making them potential therapeutic targets and biomarkers[3].

-

Adrenarche: The rise in adrenal androgen production during adrenarche is a key developmental milestone. 11-oxygenated androgens are now being investigated as potential biomarkers for both normal and premature adrenarche[2].

Chemical Synthesis Considerations for Drug Development

While the focus of this guide is on the endogenous nature of 11-ketoandrosterone, the ability to synthesize this and related molecules is critical for drug development, including the generation of analytical standards, deuterated internal standards for mass spectrometry, and novel therapeutic agents targeting the 11-oxygenated androgen pathway.

The chemical synthesis of 11-oxygenated steroids can be complex. However, semi-synthetic routes starting from readily available steroid precursors are feasible. For example, the synthesis of 11-oxa analogues of testosterone has been described, starting from hecogenin, a plant-derived steroid[5]. These synthetic strategies often involve multi-step processes including microbial hydroxylation or chemical oxidation to introduce the oxygen function at the C11 position, followed by further modifications to the steroid backbone. The development of efficient and scalable synthetic routes to 11-ketoandrosterone and its precursors will be a critical enabler for further research and therapeutic development in this area.

Conclusion

11-Ketoandrosterone, once relegated to the footnotes of steroid biochemistry, has emerged as a key player in our understanding of androgen physiology and pathophysiology. This in-depth technical guide has provided a comprehensive overview of its historical discovery, intricate biosynthesis, modern analytical methodologies, and growing clinical importance. For researchers and drug development professionals, the 11-oxygenated androgen pathway represents a fertile ground for new diagnostic tools and therapeutic interventions. As our analytical capabilities continue to improve, the full spectrum of the biological roles of these once-forgotten androgens will undoubtedly be revealed.

References

-

11-Keto-Androsterone | Rupa Health. [Link]

-

The clinical and biochemical significance of 11-oxygenated androgens in human health and disease - Oxford Academic. [Link]

-

Steroids and related products. LIV. The synthesis of 11-oxa steroids. VI. The synthesis of 11-oxatestosterone - PubMed. [Link]

-

11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC - NIH. [Link]

-

Adrenal-derived 11-Oxygenated 19-Carbon Steroids are the Dominant Androgens in Classic 21-Hydroxylase Deficiency - PubMed Central. [Link]

-

The Role of 11-Oxygenated Androgens and Endocrine Disruptors in Androgen Excess Disorders in Women - MDPI. [Link]

-

11-Keto-Androsterone | Rupa Health. [Link]

-

11-Ketoandrosterone - Wikipedia. [Link]

-

11β-hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione - PubMed. [Link]

-

Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - NIH. [Link]

-

7823 11-Keto Testosterone Throughout Life - PMC - NIH. [Link]

-

Hydrogen Carrier Gas for GC/MS/MS Analysis of Steroids in Urine in Under 10 Minutes - Agilent. [Link]

-

Production of 11-Oxygenated Androgens by Testicular Adrenal Rest Tumors - Radboud Repository. [Link]

-

The isolation of 11-dehydrocorticosterone, corticosterone and tetrahydro compound S (pregnane-3 alpha, 17alpha, 21-triol-20-one) from the urine of a man receiving corticotropin - PubMed. [Link]

-

Steroids and related products. LIII. The synthesis of 11-oxa steroids. V. The synthesis of 17-ethynyl-11-oxatestosterone - PubMed. [Link]

-

Analysis of Corticosteroids and Androgens in Serum for Clinical Research. [Link]

-

Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - NIH. [Link]

-

Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase - MDPI. [Link]

-

Establishing and Verifying a Robust Liquid Chromatography-Tandem Mass Spectrometry Method to Simultaneously Measure Seven Androgens Present in Plasma Samples - MDPI. [Link]

-

An LC-MS Clinical Research Method for Measuring Male Androgens in Serum | Waters. [Link]

-

Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC - NIH. [Link]

-

An LC-MS Clinical Research Method for Measuring Male Androgens in Serum | Waters. [Link]

-

Production of 11-Oxygenated Androgens by Testicular Adrenal Rest Tumors. [Link]

-

11-Hydroxy-androsterone (24hr urine) - Complete Hormones (24hr) - Lab Results explained. [Link]

-

Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PubMed. [Link]

-

A new dawn for androgens: Novel lessons from 11-oxygenated C19 steroids - PubMed. [Link]

-

The isolation of delta 4-androstene-11 beta-ol-3,17-dione from human adrenal incubates. [Link]

Sources

- 1. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new dawn for androgens: Novel lessons from 11-oxygenated C19 steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Steroids and related products. LIV. The synthesis of 11-oxa steroids. VI. The synthesis of 11-oxatestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adrenal-derived 11-Oxygenated 19-Carbon Steroids are the Dominant Androgens in Classic 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7823 11-Keto Testosterone Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of urinary androgen glucuronides by high temperature gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Key Adrenal Androgen Metabolite

An In-Depth Technical Guide to 11-Ketoandrosterone: Structure, Stereochemistry, and Analysis

In the landscape of steroid endocrinology, the classical androgen pathways originating from the gonads have been extensively characterized. However, a parallel and clinically significant pathway, the 11-oxygenated C19 steroid pathway, has garnered increasing attention for its role in both normal physiology and various pathologies.[1][2] These androgens, primarily of adrenal origin, contribute significantly to the total androgen pool and are implicated in conditions of androgen excess.[1][3] At the heart of understanding this pathway is the analysis of its metabolic end-products, chief among them being 11-ketoandrosterone.

11-Ketoandrosterone (3α-Hydroxy-5α-androstane-11,17-dione) is a terminal urinary metabolite of the potent adrenal androgen, 11-ketotestosterone (11KT).[3] Its measurement provides a specific and reliable window into the activity of the 11-oxygenated androgen pathway, distinguishing it from glucocorticoid metabolism.[4] Unlike traditional androgens such as testosterone, which decline with age, 11-oxygenated androgens remain consistently produced throughout the lifespan, highlighting their sustained physiological relevance.[3]

This guide serves as a comprehensive technical resource for researchers, clinicians, and drug development professionals. It delves into the fundamental structure and stereochemistry of 11-ketoandrosterone, elucidates its complex biosynthetic and metabolic pathways, details gold-standard analytical methodologies for its quantification, and discusses its burgeoning clinical significance.

Part 1: Core Molecular Structure and Stereochemistry

11-Ketoandrosterone is a C19 steroid, belonging to the androstane family. Its structure is defined by the four-ring gonane nucleus, but with specific modifications that dictate its identity and function as a biomarker.[5]

Key Structural Features:

-

Androstane Backbone: A saturated steroid hydrocarbon with 19 carbon atoms.

-

5α-Configuration: The hydrogen atom at carbon 5 is oriented in the alpha position (trans to the C19 methyl group), resulting in a planar A/B ring junction. This stereochemistry is crucial, as it distinguishes it from its 5β-epimer, 11-ketoetiocholanolone, which has a cis A/B ring fusion.

-

3α-Hydroxyl Group: A hydroxyl (-OH) group at carbon 3 is in the alpha (axial) orientation.

-

11-Keto Group: A ketone (=O) group is present at carbon 11, the defining feature of this class of "11-oxo" androgens.[5]

-

17-Keto Group: A ketone (=O) group at carbon 17, indicating it is a metabolite of a 17β-hydroxysteroid like 11-ketotestosterone.

The systematic IUPAC name is (3aS,3bS,5aS,7R,9aS,9bS,11aS)-7-Hydroxy-9a,11a-dimethyltetradecahydro-1H-cyclopenta[a]phenanthrene-1,10(2H)-dione.[5]

Caption: Chemical structure of 11-Ketoandrosterone with key stereochemical features.

Part 2: Biosynthesis and Metabolism: The Adrenal-Peripheral Axis

The synthesis of 11-ketoandrosterone is a multi-step process involving enzymes in both the adrenal glands and peripheral tissues. It is not secreted directly but arises from the metabolism of upstream precursors. The entire class of 11-oxygenated androgens originates primarily from the adrenal cortex.[2]

The Core Pathway:

-

Adrenal Production of Precursors: The pathway is initiated in the zona fasciculata and zona reticularis of the adrenal gland.[3] The enzyme Cytochrome P450 11β-hydroxylase (CYP11B1) , primarily responsible for the final step of cortisol synthesis, also acts on adrenal androgens. It catalyzes the 11β-hydroxylation of androstenedione (A4) to produce 11β-hydroxyandrostenedione (11OHA4) .[3][4]

-

Peripheral Conversion to 11-Keto Androgens: 11OHA4 is released into circulation and travels to peripheral tissues, particularly mineralocorticoid target tissues like the kidney.[4] Here, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) oxidizes 11OHA4 to 11-ketoandrostenedione (11KA4) .[4]

-

Formation of the Potent Androgen 11KT: 11KA4 is then converted in tissues like adipose and the prostate to the potent androgen 11-ketotestosterone (11KT) by the action of reductive enzymes, primarily aldo-keto reductase 1C3 (AKR1C3) .[1][4]

-

Terminal Metabolism to 11-Ketoandrosterone: 11KT is the direct precursor to 11-ketoandrosterone. This final stage of metabolism mirrors the classical androgen pathway:

-

5α-Reduction: The enzyme steroid 5α-reductase type 2 (SRD5A2) reduces 11KT to the even more potent androgen 11-ketodihydrotestosterone (11KDHT) .[3][5]

-

3α-Reduction: 11KDHT is subsequently metabolized by a 3α-hydroxysteroid dehydrogenase to the inactive terminal product, 11-ketoandrosterone , which is then excreted in the urine.

-

This intricate interplay between the adrenal gland and peripheral tissues is a hallmark of 11-oxygenated androgen physiology. 11-ketoandrosterone serves as a specific urinary biomarker for this entire cascade, originating from 11KT.[5]

Caption: Biosynthetic and metabolic pathway of 11-Ketoandrosterone.

Part 3: Clinical Significance and Pathophysiological Relevance

The measurement of 11-ketoandrosterone and its precursors is gaining significant clinical importance, particularly in disorders of androgen excess where adrenal contribution is prominent.[3]

-

Congenital Adrenal Hyperplasia (CAH): In CAH due to 21-hydroxylase deficiency, the classical androgen pathway is blocked, leading to a shunt towards 11-oxygenated androgen production. Levels of 11KT and its metabolites, including 11-ketoandrosterone, are significantly elevated, making them crucial biomarkers for diagnosis and monitoring of treatment efficacy.[3]

-

Polycystic Ovary Syndrome (PCOS): A subset of women with PCOS exhibit adrenal androgen excess. Measuring 11-oxygenated androgens can help delineate the source of hyperandrogenism, which has implications for targeted treatment strategies.[3]

-

Castration-Resistant Prostate Cancer (CRPC): In advanced prostate cancer, androgen deprivation therapy targets testicular androgen production. However, the disease often progresses to a castration-resistant state. In this setting, the adrenal glands continue to produce 11-oxygenated androgens, which can activate the androgen receptor and drive tumor growth.[6] 11KT is a potent androgen receptor agonist, and its metabolites like 11-ketoandrosterone are markers of this persistent androgenic signaling.[1][6]

Part 4: Gold-Standard Analytical Methodologies

Accurate and sensitive quantification of 11-ketoandrosterone is essential for its clinical and research applications. Due to the low physiological concentrations and the presence of isomeric compounds, mass spectrometry-based methods are the undisputed gold standard.

Causality in Method Selection: Why Mass Spectrometry?

Immunoassays, while useful for some high-abundance steroids, often suffer from cross-reactivity with structurally similar steroids, leading to inaccurate results. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides superior specificity and sensitivity. The specificity arises from the ability to select a specific precursor ion (the mass of the target molecule) and a unique fragment ion generated upon collision-induced dissociation. This "transition" is highly characteristic of the analyte, minimizing interference.

Experimental Protocol: Quantification of 11-Ketoandrosterone by LC-MS/MS

This protocol outlines a validated workflow for the simultaneous quantification of multiple steroids, including 11-ketoandrosterone, from serum or urine.

1. Sample Preparation: The Critical First Step

-

Objective: To isolate steroids from the complex biological matrix (e.g., serum proteins, salts) and to concentrate the analytes.

-

Rationale: Matrix components can interfere with ionization (ion suppression or enhancement) and contaminate the analytical system. A stable isotope-labeled internal standard (e.g., d4-11-ketoandrosterone) is added at the beginning to correct for analyte loss during preparation and for matrix effects.

-

Step-by-Step Methodology (Liquid-Liquid Extraction):

-

Pipette 200 µL of serum, calibrator, or quality control sample into a clean glass tube.

-

Add 50 µL of the internal standard working solution. Vortex briefly.

-

Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of steroids into the organic phase.

-

Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

-

Freeze the aqueous (lower) layer by placing the tube in a dry ice/ethanol bath for 1 minute.

-

Decant the liquid organic (upper) layer into a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of reconstitution solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis: The Core Measurement

-

Objective: To chromatographically separate 11-ketoandrosterone from other steroids and isomers, and to detect and quantify it with high specificity and sensitivity.

-

Instrumentation: An ultra-high performance liquid chromatography (uPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Rationale: Isomeric steroids (e.g., 11-ketoandrosterone vs. 11-ketoetiocholanolone) can have identical mass and fragmentation patterns. Chromatographic separation is the only way to distinguish them in an MS experiment.

-

Column: C18 reverse-phase column (e.g., Phenomenex Luna Omega C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient runs from ~40% B to 95% B over 5-7 minutes to elute steroids based on their polarity.

-

-

Mass Spectrometric Detection:

-

Rationale: Multiple Reaction Monitoring (MRM) provides two stages of mass filtering for exceptional selectivity.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored. The choice of the product ion is based on finding a stable and abundant fragment unique to the parent molecule.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 11-Ketoandrosterone | 305.2 | 257.2 | Positive ESI |

| d4-11-Ketoandrosterone (IS) | 309.2 | 261.2 | Positive ESI |

Note: Exact m/z values and collision energies must be optimized for the specific instrument used.

Caption: General workflow for LC-MS/MS-based analysis of 11-Ketoandrosterone.

Conclusion and Future Perspectives

11-Ketoandrosterone has transitioned from a little-known metabolite to a clinically relevant biomarker. Its structure, defined by the 5α-androstane backbone and the signature 11-keto group, is a direct consequence of a complex adrenal-peripheral metabolic axis. As a terminal metabolite of the potent androgen 11-ketotestosterone, its quantification via robust and specific LC-MS/MS methods provides invaluable insight into the activity of the 11-oxygenated androgen pathway.

The continued investigation of 11-ketoandrosterone and its parent compounds is critical. Future research will focus on:

-

Establishing Age- and Sex-Specific Reference Intervals: Large-scale population studies are needed to define normal ranges, which is essential for clinical decision-making.[2]

-

Elucidating its Role in Metabolic Disease: Given the involvement of enzymes like AKR1C3 and HSD11B2 in metabolism, exploring the link between 11-oxygenated androgens and conditions like obesity and metabolic syndrome is a promising avenue.

-

Therapeutic Targeting: In diseases like CRPC, the enzymes responsible for synthesizing 11-oxygenated androgens, such as CYP11B1 and AKR1C3, represent potential therapeutic targets to block this persistent androgenic signaling.

References

-

Rupa Health. (n.d.). 11-Keto-Androsterone. Available at: [Link]

-

Snaterse, G., et al. (2023). The role of 11-oxygenated androgens in prostate cancer. Endocrine Oncology. Available at: [Link]

-

Pretorius, E., et al. (2021). The clinical and biochemical significance of 11-oxygenated androgens in human health and disease. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

-

Stárka, L., Dušková, M., & Vítků, J. (2020). 11-Keto-testosterone and Other Androgens of Adrenal Origin. Physiological Research. Available at: [Link]

-

Yoshii, T., et al. (2023). Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS. Frontiers in Endocrinology. Available at: [Link]

-

Wikipedia. (2023). 11-Ketoandrosterone. Available at: [Link]

-

Raff, H., & Auchus, R. J. (2019). 11-Oxygenated Androgens Originate From the Adrenals. Period! And Now? The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

Sources

An In-depth Technical Guide to 11-Ketoandrosterone as a Metabolite of 11-Ketotestosterone

This guide provides a comprehensive technical examination of 11-ketoandrosterone, a key urinary metabolite of the potent adrenal androgen 11-ketotestosterone. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical pathways, physiological significance, and analytical methodologies pertinent to this emerging area of steroid biology.

Introduction: The Resurgence of 11-Oxygenated Androgens

For decades, testosterone and dihydrotestosterone have been considered the primary androgens in human physiology. However, recent advancements in analytical chemistry have illuminated a significant class of adrenal-derived androgens: the 11-oxygenated C19 steroids.[1] Among these, 11-ketotestosterone (11-KT) has emerged as a potent agonist of the human androgen receptor, with activity comparable to that of testosterone.[2][3] 11-KT is now recognized as a potentially crucial driver of androgen signaling in various physiological and pathophysiological states, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC).[1][2][4][5]

Understanding the metabolic fate of 11-KT is critical for accurately assessing its biological impact. 11-Ketoandrosterone (11-KA) is a principal downstream metabolite, and its measurement provides a specific window into the production and activity of its potent precursor.[6][7] This guide will explore the metabolic conversion of 11-KT to 11-KA, its clinical relevance as a biomarker, and the technical protocols required for its accurate quantification.

The Metabolic Pathway: From Precursors to Terminal Metabolite

The synthesis of 11-ketoandrosterone is the culmination of a multi-step enzymatic cascade originating primarily within the adrenal glands.[6]

Synthesis of the Precursor: 11-Ketotestosterone

The formation of 11-KT occurs via two main pathways, both heavily reliant on adrenal enzymes.[2]

-

Pathway A: Testosterone is converted to 11β-hydroxytestosterone (11-OHT) by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). Subsequently, 11-OHT is converted to 11-KT by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[2]

-

Pathway B: Androstenedione (A4) is first converted to 11β-hydroxyandrostenedione (11-OHA4) by CYP11B1. 11-OHA4 is then converted to 11-ketoandrostenedione (11-KA4) by HSD11B2. Finally, 11-KA4 can be converted to 11-KT by enzymes such as aldo-keto reductase 1C3 (AKR1C3).[2][6]

The adrenal gland is the principal site for these initial conversions due to its high expression of CYP11B1.[1][2]

Conversion of 11-Ketotestosterone to 11-Ketoandrosterone

Once formed, 11-ketotestosterone is metabolized into various downstream products, including 11-ketoandrosterone. This conversion serves as an inactivation step and prepares the steroid for urinary excretion. The primary reactions involve the reduction of the A-ring of the steroid nucleus.

-

5α-Reduction: The enzyme steroid 5α-reductase 2 (SRD5A2) catalyzes the 5α-reduction of 11-ketotestosterone, leading to the formation of 11-ketoandrosterone.[6][7]

-

5β-Reduction: The enzyme aldo-keto reductase family 1 member D1 (AKR1D1) catalyzes the 5β-reduction of 11-ketotestosterone to form 11-ketoetiocholanolone, another major urinary metabolite.[6]

Because 11-ketoandrosterone is a terminal metabolite, it serves as a stable and specific urinary marker for the upstream production of the potent androgen 11-ketotestosterone.[6][7]

Clinical Significance and Applications

The measurement of 11-ketoandrosterone and its precursor 11-KT has profound implications for diagnosing and managing conditions of androgen excess. Unlike traditional androgens, 11-oxygenated androgens do not show a significant age-related decline, highlighting their sustained importance throughout the human lifespan.[6]

| Condition | Relevance of 11-KT / 11-KA Measurement | Typical Findings |

| Congenital Adrenal Hyperplasia (CAH) | Provides a more complete picture of total androgen burden, especially in 21-hydroxylase deficiency. | Levels of 11-KT are significantly elevated, often 3-4 times higher than in control subjects.[1][2] |

| Polycystic Ovary Syndrome (PCOS) | Helps explain clinical signs of hyperandrogenism when testosterone levels are normal or only marginally elevated. | Elevated adrenal androgen production, including 11-oxygenated steroids, is common in women with PCOS.[1][6] |

| Castration-Resistant Prostate Cancer (CRPC) | 11-KT has been identified as the most abundant and potent circulating androgen in CRPC patients, driving continued androgen receptor signaling post-castration.[5] | 11-KT can constitute over 60% of the total active androgen pool in men with CRPC.[5] |

| Anti-Doping | 11-KT is a metabolite of prohibited substances like adrenosterone (11-OXO) and is monitored in sports drug testing. | Urinary concentration thresholds are established to detect illicit administration.[8][9][10] |

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 11-ketoandrosterone in biological matrices, most commonly urine.[2][6] The method's high specificity allows it to distinguish between structurally similar steroid isomers.

Experimental Workflow: A Self-Validating System

The causality behind this protocol is to ensure specificity, accuracy, and reproducibility. The use of a stable isotope-labeled internal standard (SIL-IS) at the very beginning of the process is crucial; it co-purifies with the analyte and corrects for variations in extraction efficiency and matrix effects, thus making the protocol a self-validating system.

Detailed Step-by-Step Protocol

This protocol describes a typical method for quantifying 11-ketoandrosterone in urine.

-

Internal Standard Spiking:

-

Action: To 100 µL of urine calibrator, quality control, or unknown sample, add 10 µL of a working solution of 11-ketoandrosterone-d4 (stable isotope-labeled internal standard).

-

Causality: The SIL-IS is chemically identical to the analyte but mass-shifted. Adding it at the start ensures it experiences the same processing as the target analyte, allowing for precise correction of sample loss and ionization variability.

-

-

Enzymatic Hydrolysis:

-

Action: Add 50 µL of β-glucuronidase enzyme solution in an acetate buffer (pH 5.2). Vortex and incubate at 55°C for 3-4 hours.

-

Causality: In urine, steroids are extensively conjugated (glucuronidated or sulfated) to increase water solubility for excretion. Hydrolysis de-conjugates the steroids, converting them to their free form, which is necessary for extraction and chromatographic analysis.

-

-

Solid-Phase Extraction (SPE):

-

Action: Use a mixed-mode SPE cartridge. Condition the cartridge with methanol and water. Load the hydrolyzed sample. Wash with a low-organic-content solvent to remove interferences. Elute the analytes with a high-organic-content solvent (e.g., ethyl acetate or methanol).

-

Causality: SPE provides a more robust and cleaner sample cleanup than simple liquid-liquid extraction. It concentrates the analyte and removes salts, phospholipids, and other matrix components that can interfere with LC-MS/MS analysis (ion suppression/enhancement).

-

-

Evaporation and Reconstitution:

-

Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).

-

Causality: Evaporation concentrates the sample. Reconstitution in the mobile phase is critical for ensuring good peak shape and compatibility with the reversed-phase chromatography system.

-

-

LC-MS/MS Analysis:

-

Action: Inject 10 µL onto a C18 analytical column. Use a gradient elution with water and methanol (both containing 0.1% formic acid). Perform detection on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Example MRM Transition for 11-KA: Q1: 305.2 m/z → Q3: 287.2 m/z

-

Example MRM Transition for 11-KA-d4: Q1: 309.2 m/z → Q3: 291.2 m/z

-

-

Causality: The C18 column separates steroids based on hydrophobicity. The formic acid aids in protonation for ESI+. MRM provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation for both the analyte and its SIL-IS.

-

Conclusion and Future Perspectives

11-ketoandrosterone is a critical metabolite that serves as a reliable biomarker for the production of 11-ketotestosterone, a potent adrenal androgen. The recognition of the 11-oxygenated androgen pathway has reshaped our understanding of androgen physiology, particularly in states of androgen excess and castration-resistant prostate cancer.[1][5]

For drug development professionals, this pathway presents novel therapeutic targets. Inhibiting key enzymes like CYP11B1 or AKR1C3 could offer new strategies for reducing the total androgenic load in diseases like CRPC. For researchers and clinicians, the routine measurement of 11-KT and its metabolites like 11-KA is becoming indispensable for a complete and accurate assessment of androgen status.[1] Future work will likely focus on further elucidating the tissue-specific regulation of these metabolic pathways and developing targeted inhibitors for clinical use.

References

-

11-Keto-Androsterone | Rupa Health. Rupa Health. [Link]

-

Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS. (2023-01-19). Frontiers Media S.A. [Link]

-

11-Keto-testosterone and Other Androgens of Adrenal Origin. (2020-02-21). ResearchGate. [Link]

-

11-Keto-testosterone and Other Androgens of Adrenal Origin. (2020-02-21). National Institutes of Health. [Link]

-

11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration. (2021-05-11). American Society for Clinical Investigation. [Link]

-

11-Ketotestosterone. Wikipedia. [Link]

-

11-Ketoandrosterone. Wikipedia. [Link]

-

Employing 11-Ketotestosterone as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls. (2024-02-26). National Institutes of Health. [Link]

-

Employing 11-Ketotestosterone as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls. (2024-02-29). ResearchGate. [Link]

-

Employing 11-Ketotestosterone as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls. (2024-02-29). MDPI. [Link]

-

A quantitative HPLC-MS method for the simultaneous determination of testosterone, 11-ketotestosterone and 11-beta hydroxyandrostenedione in fish serum. (2009-05-15). National Institutes of Health. [Link]

Sources

- 1. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS [frontiersin.org]

- 3. 11-Ketotestosterone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. JCI Insight - 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration [insight.jci.org]

- 6. 11-Keto-Androsterone | Rupa Health [rupahealth.com]

- 7. 11-Ketoandrosterone - Wikipedia [en.wikipedia.org]

- 8. Employing 11-Ketotestosterone as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Metabolic Fate and Urinary Excretion of 11-Ketoandrosterone

This document provides a comprehensive technical overview of the biosynthesis, metabolic transformation, and urinary excretion of 11-Ketoandrosterone. It is intended for researchers, clinicians, and professionals in drug development who require a detailed understanding of this significant adrenal-derived androgen metabolite. We will explore the intricate enzymatic pathways governing its formation, the rationale behind its quantification in urine, and the state-of-the-art analytical methodologies employed for its measurement.

Introduction: The Significance of 11-Ketoandrosterone

11-Ketoandrosterone (also known as 11-Oxoandrosterone) is a key urinary metabolite of the 11-oxygenated C19 steroid pathway.[1][2] It serves as a critical biomarker for assessing the production of potent adrenal androgens, particularly 11-ketotestosterone (11-KT).[1] Unlike the classical androgens originating from the gonads, the 11-oxygenated androgens are primarily products of the adrenal glands.[1][3][4] The precursors to 11-Ketoandrosterone, such as 11-KT, are potent agonists of the androgen receptor, with bioactivity comparable to testosterone.[2][3]

The clinical relevance of this pathway is increasingly recognized. Elevated levels of 11-oxygenated androgens and their metabolites are observed in various endocrine disorders, including:

-

Congenital Adrenal Hyperplasia (CAH): Particularly in 21-hydroxylase deficiency, where precursor steroids are shunted into the androgen synthesis pathway.[1][3]

-

Polycystic Ovary Syndrome (PCOS): Where adrenal androgen excess can be a significant contributing factor.[1][3]

-

Adrenal Tumors: Which can lead to excessive production of adrenal steroids.[1]

-

Castration-Resistant Prostate Cancer (CRPC): Where adrenal androgens can continue to drive cancer progression.[3]

Therefore, accurately measuring urinary 11-Ketoandrosterone provides a non-invasive window into adrenal androgen activity, distinct from gonadal sources.

Metabolic Provenance: The Biosynthetic Pathway

The formation of 11-Ketoandrosterone is a multi-step enzymatic cascade that begins in the adrenal cortex and involves subsequent metabolism in peripheral tissues. The pathway does not occur in a single location but is a testament to the interplay between different organs.

Adrenal Initiation: The 11-Hydroxylation Step

The journey begins with the adrenal precursors androstenedione (A4) and, to a lesser extent, testosterone (T). The defining step is the 11β-hydroxylation of these precursors, a reaction catalyzed exclusively by the adrenal enzyme Cytochrome P450 11β-hydroxylase (CYP11B1) .[1][5][6] This enzyme, located in the zona fasciculata and zona reticularis, is under the control of the adrenocorticotropic hormone (ACTH).[1][7]

-

Androstenedione (A4) is converted to 11β-hydroxyandrostenedione (11OHA4).

-

Testosterone (T) is converted to 11β-hydroxytestosterone (11OHT).

Of these, 11OHA4 is the most abundant 11-oxygenated androgen produced by the adrenal cortex and serves as the primary circulating precursor for the downstream pathway.[5]

Peripheral Activation and Transformation

The adrenal-derived 11OHA4 is released into circulation and undergoes crucial transformations in peripheral tissues, most notably the kidney and adipose tissue.

-

Oxidation in the Kidney: Circulating 11OHA4 is taken up by mineralocorticoid target tissues, primarily the kidneys. Here, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) converts 11OHA4 into 11-ketoandrostenedione (11KA4).[5][7][8] This step is critical, as HSD11B2 action is a prerequisite for the formation of the potent androgen 11-KT.[5][8]

-

Activation to 11-Ketotestosterone (11-KT): The newly formed 11KA4 is released back into circulation and is converted to the highly potent androgen 11-KT in tissues expressing aldo-keto reductase 1C3 (AKR1C3) , such as adipose tissue and the prostate.[5][7][8]

-

Final Reduction to 11-Ketoandrosterone: 11-KT, the potent androgen, is then metabolized into its inactive urinary excretion products. This involves reduction of the A-ring by 5α-reductase (SRD5A2) and 5β-reductase (AKR1D1), leading to the formation of 11-Ketoandrosterone (the 5α-reduced metabolite) and 11-Ketoetiocholanolone (the 5β-reduced metabolite), respectively.[1] 11-Ketoandrosterone is thus a terminal metabolite, reflecting the total flux through this adrenal androgen pathway.

Urinary Excretion: The Final Step

For the body to eliminate steroids, they must be rendered water-soluble. This is accomplished primarily in the liver through phase II conjugation reactions.

-

Glucuronidation and Sulfation: Free 11-Ketoandrosterone is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes or with a sulfate group by sulfotransferase (SULT) enzymes.[3] These conjugated forms are highly water-soluble and are efficiently filtered by the kidneys for excretion into the urine.

The measurement of urinary 11-Ketoandrosterone, typically after a 24-hour urine collection to average out diurnal variations, provides an integrated assessment of the total daily production from the 11-oxygenated androgen pathway.[1]

Analytical Methodologies for Quantification

The accurate quantification of 11-Ketoandrosterone in a complex matrix like urine requires highly sensitive and specific analytical techniques. The gold-standard methods are mass spectrometry-based, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separates volatile and thermally stable compounds in a gaseous mobile phase. | Separates compounds in a liquid mobile phase. |

| Sample Prep | Extensive: Requires enzymatic hydrolysis, extraction, and chemical derivatization. | More flexible: Can range from simple "dilute-and-shoot" to online SPE. Hydrolysis is still needed for total metabolites. |

| Throughput | Lower, due to lengthy sample preparation and run times. | Higher, especially with online SPE automation.[9] |

| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode.[10] | Extremely high, especially in Multiple Reaction Monitoring (MRM) mode. |

| Specificity | Good, based on retention time and mass spectrum. | Excellent, based on retention time and specific precursor-to-product ion transitions. |

| Analytes | Well-suited for comprehensive steroid panels (steroidomics). | Excellent for targeted panels and can be multiplexed.[9] |

| Primary Use Case | Foundational research, comprehensive metabolic profiling. | High-throughput clinical diagnostics, routine testing.[9] |

Experimental Protocol: GC-MS Quantification of Urinary 11-Ketoandrosterone

This protocol describes a self-validating system for the robust measurement of total 11-Ketoandrosterone. The inclusion of an internal standard from the beginning is critical for correcting analytical variability.

Causality: The majority of urinary steroids are conjugated. Therefore, enzymatic hydrolysis is a mandatory first step to cleave these conjugates, releasing the free steroid for analysis. Subsequent extraction isolates the steroids from interfering urine matrix components, and derivatization makes the non-volatile steroid amenable to GC analysis.

Step-by-Step Methodology:

-

Internal Standard Spiking: To a 2 mL aliquot of urine, add an appropriate internal standard (e.g., a deuterated analog of androsterone). This standard will be carried through the entire process, correcting for any losses during extraction or derivatization inconsistencies.

-

Enzymatic Hydrolysis:

-

Adjust the urine pH to 5.0 using an acetate buffer.

-

Add 50 µL of β-glucuronidase/arylsulfatase enzyme from Helix pomatia.

-

Incubate the mixture at 55°C for 3 hours to ensure complete cleavage of glucuronide and sulfate conjugates.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18 or a specialized polymer) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences like salts and urea.

-

Elute the steroids from the cartridge using an appropriate organic solvent like methanol or ethyl acetate.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a derivatizing agent, such as a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst.

-

Heat the vial at 60°C for 30 minutes to convert the steroid's hydroxyl and keto groups into trimethylsilyl (TMS) ethers/enols, making the molecule volatile.[10]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions: Use a high-temperature capillary column (e.g., DB-1 or DB-5) with a temperature program that ramps from ~180°C to ~320°C to separate the different steroid metabolites.[10]

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor at least two characteristic ions for 11-Ketoandrosterone-TMS derivative and the internal standard to ensure confident identification and quantification.

-

Experimental Protocol: LC-MS/MS Quantification

Causality: LC-MS/MS offers higher throughput by simplifying sample preparation. Online SPE automates the extraction and concentration steps, directly injecting the cleaned-up sample into the analytical column. Tandem mass spectrometry provides exceptional specificity by monitoring a specific fragmentation (precursor ion → product ion), virtually eliminating matrix interferences.

Step-by-Step Methodology:

-

Sample Preparation:

-

To a 200 µL aliquot of hydrolyzed urine (prepared as in the GC-MS protocol), add an internal standard.

-

Perform a simple protein precipitation by adding a solvent like acetonitrile, vortexing, and centrifuging to pellet proteins and debris. The supernatant is used for analysis.[9]

-

-

Online SPE-LC-MS/MS Analysis:

-

Inject the supernatant into the system.

-

Online SPE: The sample is first loaded onto a small extraction column where steroids are retained and salts are washed to waste. A valve switch then back-flushes the steroids onto the analytical column.

-

LC Separation: Separate the steroids on a C18 analytical column using a fast gradient of mobile phases (e.g., water with 0.1% formic acid and methanol). A typical run time can be under 7 minutes.[9]

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive mode.

-

Operate in Multiple Reaction Monitoring (MRM) mode. For 11-Ketoandrosterone, at least two specific MRM transitions (precursor ion m/z → product ion m/z) should be optimized and monitored for quantification and confirmation.

-

-

Conclusion

11-Ketoandrosterone is a pivotal urinary biomarker that provides specific insights into the activity of the adrenal 11-oxygenated androgen pathway. Its metabolic journey from adrenal precursors through peripheral activation to final urinary excretion is a complex, multi-organ process. The accurate quantification of its urinary metabolites, primarily through robust and validated mass spectrometry-based methods like GC-MS and LC-MS/MS, is essential for both clinical diagnostics and endocrine research. Understanding the causality behind each step of the metabolic and analytical pathways ensures the generation of reliable data, ultimately aiding in the diagnosis and management of androgen excess disorders.

References

-

11-Keto-Androsterone | Rupa Health. (URL: [Link])

-

Auchus, R. J. (2017). Clinical Significance of 11-Oxygenated Androgens. Current Opinion in Endocrinology, Diabetes and Obesity, 24(3), 213-219. (URL: [Link])

-

Pretorius, E., Arlt, W., & Storbeck, K. H. (2016). The clinical and biochemical significance of 11-oxygenated androgens in human health and disease. The Journal of Steroid Biochemistry and Molecular Biology, 165, 25-35. (URL: [Link])

-

Stárka, L., Dušková, M., & Hill, M. (2020). 11-Keto-testosterone and Other Androgens of Adrenal Origin. Physiological Research, 69(Suppl 2), S189-S197. (URL: [Link])

-

11-Keto-androsterone (FMV urine) - Complete Hormones (24hr) - Lab Results explained. (URL: [Link])

-

Ida, T., Koyama, Y., & Onigata, K. (2023). Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS. Frontiers in Endocrinology, 14, 1051195. (URL: [Link])

-

Stárka, L., Dušková, M., & Hill, M. (2020). 11-Keto-testosterone and Other Androgens of Adrenal Origin. Physiological Research. (URL: [Link])

-

O'Reilly, M. W., et al. (2021). Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis. The Journal of Clinical Endocrinology & Metabolism, 106(11), e4677-e4691. (URL: [Link])

-

Ida, T., Koyama, Y., & Onigata, K. (2023). Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS. PubMed, 36742384. (URL: [Link])

-

11-Ketoandrosterone - Wikipedia. (URL: [Link])

-

Riebe, V., et al. (2023). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. Metabolites, 13(1), 58. (URL: [Link])

-

Shin, H. S., & Kim, Y. J. (2002). Simultaneous determination of urinary androgen glucuronides by high temperature gas chromatography-mass spectrometry with selected ion monitoring. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 767(2), 329-338. (URL: [Link])

Sources

- 1. 11-Keto-Androsterone | Rupa Health [rupahealth.com]

- 2. 11-Ketoandrosterone - Wikipedia [en.wikipedia.org]

- 3. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomed.cas.cz [biomed.cas.cz]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS [frontiersin.org]

- 8. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Simultaneous determination of urinary androgen glucuronides by high temperature gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

The Clinical Relevance of 11-Ketoandrosterone and the 11-Oxygenated Androgen Pathway in Androgen Excess Disorders

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered minor metabolites, the 11-oxygenated C19 steroids have emerged from the shadows of classical androgens to become critical players in the pathophysiology of androgen excess disorders. The advent of highly sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), has unveiled their significant contribution to the total androgen pool, particularly in conditions like Polycystic Ovary Syndrome (PCOS) and Congenital Adrenal Hyperplasia (CAH). This guide provides a comprehensive technical overview of the biochemistry, clinical relevance, and analytical considerations for 11-Ketoandrosterone and its precursors. We will explore the adrenal-specific biosynthesis of these potent androgens, their diagnostic utility in differentiating hyperandrogenic states, and the detailed methodologies required for their accurate quantification, offering a vital resource for researchers and drug development professionals targeting androgen-driven pathologies.

Introduction: A Paradigm Shift in Androgen Biology

Androgen excess disorders affect 5-10% of women of reproductive age and are characterized by symptoms such as hirsutism, acne, and irregular menstrual cycles.[1] For decades, the diagnostic focus has been on classical androgens like testosterone and androstenedione, which originate from both the ovaries and adrenal glands. However, a significant portion of patients present with clinical hyperandrogenism despite normal or only marginally elevated classical androgen levels. This diagnostic gap has highlighted the need for more specific biomarkers.

Recent advancements in mass spectrometry have illuminated the crucial role of a distinct class of adrenal-derived androgens: the 11-oxygenated C19 steroids.[2][3] This family includes inactive precursors and potent androgens, with 11-ketotestosterone (11-KT) demonstrating androgenic activity comparable to testosterone.[4] 11-Ketoandrosterone (11-KA) is a key urinary metabolite of 11-KT, serving as a specific biomarker for the activity of this pathway.[5] This guide will detail the scientific underpinnings and clinical applications of this re-emerging class of hormones.

Biochemistry and Biosynthesis: The Adrenal-Specific Pathway

Unlike classical androgens, the synthesis of 11-oxygenated androgens is almost exclusively initiated in the adrenal cortex, making them highly specific markers of adrenal androgen production.[2][4] The synthesis is reliant on the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is abundantly expressed in the adrenal gland.[5][6]

The pathway proceeds as follows:

-

Initiation: The pathway begins with the conversion of pregnenolone to dehydroepiandrosterone (DHEA) by CYP17A1, and subsequently to androstenedione by HSD3B2.[2]

-

11β-Hydroxylation: CYP11B1, under the influence of ACTH, catalyzes the 11β-hydroxylation of androstenedione and testosterone to produce 11β-hydroxyandrostenedione (11-OHA4) and 11β-hydroxytestosterone (11-OHT), respectively.[5][7] 11-OHA4 is the most abundant 11-oxygenated androgen produced by the adrenal cortex.[2]

-

Peripheral Activation: Circulating 11-OHA4 is converted to 11-ketoandrostenedione (11-KA4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), an enzyme found in mineralocorticoid target tissues like the kidney.[2][6]

-

Formation of Potent Androgens: 11-KA4 is then converted to the potent androgen 11-ketotestosterone (11-KT) by aldo-keto reductase 1C3 (AKR1C3) in peripheral tissues such as adipose tissue.[2]

-

Metabolism and Excretion: Finally, 11-KT is metabolized, primarily through 5α- or 5β-reduction, to terminal metabolites like 11-Ketoandrosterone (11-KA), which is then excreted in the urine.[5]

Clinical Significance in Androgen Excess Disorders

The adrenal origin and potent activity of 11-oxygenated androgens make them invaluable biomarkers for dissecting the pathophysiology of hyperandrogenic disorders.

Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder characterized by androgen excess, ovulatory dysfunction, and polycystic ovarian morphology.[8] While both ovarian and adrenal sources contribute to hyperandrogenemia, recent studies demonstrate that 11-oxygenated androgens are not only significantly elevated but constitute the majority of the circulating androgen pool in women with PCOS.[8][9]

This adrenal contribution is crucial, as elevated levels of 11-oxygenated androgens, particularly 11-KT, correlate with markers of metabolic risk, such as insulin resistance.[9][10] This suggests a potential role for adrenal androgens in the metabolic comorbidities associated with PCOS. The measurement of these steroids can, therefore, provide a more complete picture of the androgenic state and metabolic health in these patients.

Table 1: Comparison of Serum Androgen Concentrations in PCOS vs. Controls

| Steroid | PCOS Patients (nmol/L) | Control Subjects (nmol/L) | Fold Increase | Significance (p-value) |

|---|---|---|---|---|

| 11-Ketotestosterone (11-KT) | 5.66 [3.48–12.12] | 1.66 [0.96–2.58] | 3.4 | < 0.0001 |

| 11-Ketoandrostenedione (11-KA4) | Data varies by study | Data varies by study | Elevated[9] | < 0.0001[9] |

| 11β-Hydroxyandrostenedione (11-OHA4) | Data varies by study | Data varies by study | Elevated[9] | < 0.0001[9] |

| Testosterone | Data varies by study | Data varies by study | Elevated[9] | < 0.001[9] |

| Androstenedione | Data varies by study | Data varies by study | Elevated[9] | < 0.001[9] |

Data presented as median [interquartile range] where available. Data synthesized from multiple sources.[9][11]

Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders affecting adrenal steroidogenesis. The most common form, 21-hydroxylase deficiency (21OHD), results in impaired cortisol and aldosterone synthesis, leading to ACTH-driven overproduction of adrenal androgen precursors.

Measuring 11-oxygenated androgens offers superior diagnostic and monitoring capabilities in CAH.[12]

-

In 21-Hydroxylase Deficiency (21OHD): The steroidogenic block shunts precursors towards the androgen synthesis pathway, resulting in markedly elevated levels of 11-oxygenated androgens. 11-KT levels can be, on average, three to four times higher than in healthy controls.[11]

-

In 11β-Hydroxylase Deficiency: In contrast, a deficiency in the CYP11B1 enzyme, which is essential for their synthesis, leads to very low levels of 11-oxygenated androgens.[11]

This differential expression makes 11-KT and its metabolites powerful biomarkers for distinguishing between different forms of CAH, which is critical for appropriate management.[5][11] Untreated pediatric CAH patients show significantly higher concentrations of all androgens, including the 11-oxygenated class, compared to healthy reference groups.[12]

Table 2: Serum 11-Oxygenated Androgens in 21-Hydroxylase Deficiency (21OHD) vs. Controls

| Steroid | 21OHD Patients (n=38) (nmol/L) | Control Subjects (n=38) (nmol/L) | Fold Increase | Significance (p-value) |

|---|---|---|---|---|

| 11-Ketoandrostenedione (11-KAD) | 3.20 [1.93–4.76] | 1.03 [0.67–1.40] | 3.1 | < 0.0001 |

| 11β-Hydroxytestosterone (11-OHT) | 1.94 [0.69–3.41] | 0.49 [0.30–0.67] | 4.0 | < 0.0001 |

| 11-Ketotestosterone (11-KT) | 5.66 [3.48–12.12] | 1.66 [0.96–2.58] | 3.4 | < 0.0001 |

Data expressed as median [interquartile range]. Source: Turcu et al. 2016, as cited in[11].

Analytical Methodology: Quantification by LC-MS/MS

The accurate measurement of 11-oxygenated androgens at physiological concentrations requires the high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][13] Immunoassays are generally unsuitable due to cross-reactivity with other steroid isomers. The development of robust LC-MS/MS methods is crucial for both clinical diagnostics and research.[13][14]

Self-Validating Protocol for Serum 11-Oxygenated Androgen Profiling

This protocol describes a high-throughput method suitable for clinical and research laboratories, combining simple sample preparation with rapid analysis.[13]

Objective: To accurately quantify 11-Ketoandrosterone, 11-Ketotestosterone, 11β-Hydroxyandrostenedione, and 11β-Hydroxytestosterone in human serum.

Step 1: Sample Preparation (Protein Precipitation)

-

Rationale: This step removes the majority of proteins, which can interfere with the analysis and damage the LC-MS/MS system.

-

Procedure:

-

Pipette 100 µL of serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards for each analyte. The internal standards are critical for correcting for matrix effects and variations in sample recovery, ensuring the self-validating nature of the assay.

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for injection.

-

Step 2: Chromatographic Separation (Online SPE-LC)

-

Rationale: An online Solid-Phase Extraction (SPE) step provides further sample clean-up and concentration of the analytes. The subsequent analytical column separates the target androgens from isobaric interferences.

-

Procedure:

-

Injection: Inject 50 µL of the supernatant onto the LC-MS/MS system.

-

Online SPE: The sample is first loaded onto a trapping column (e.g., C18) to capture the steroids while salts and polar contaminants are washed to waste.

-

Elution and Separation: The trapped analytes are then eluted from the SPE column onto an analytical column (e.g., C18 or PFP) using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol/acetonitrile). A rapid gradient allows for a short run time, typically under 7 minutes.[13]

-

Step 3: Mass Spectrometric Detection

-

Rationale: Tandem mass spectrometry provides definitive identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

-

Procedure:

-

Ionization: Use a suitable ionization source, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), often enhanced with modifiers like ammonium fluoride to improve sensitivity for certain steroids.[13]

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding internal standard, monitor at least two specific precursor-to-product ion transitions to ensure specificity and confirm identity.

-

Step 4: Data Analysis and Quantification

-

Rationale: The concentration of each androgen is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

-

Procedure:

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Calculate the concentration of each analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Review quality control samples to ensure they fall within predefined acceptance criteria, validating the accuracy and precision of the analytical run.

-

Future Perspectives and Drug Development

The definitive role of the 11-oxygenated androgen pathway in hyperandrogenic states opens new avenues for therapeutic intervention. For drug development professionals, this presents novel targets:

-

CYP11B1 Inhibitors: Selective inhibition of CYP11B1 could reduce the production of 11-oxygenated androgens at their source, offering a targeted therapy for adrenal-driven hyperandrogenism in conditions like PCOS and CAH.

-

AKR1C3 Inhibitors: Blocking the peripheral conversion of 11-KA4 to the potent 11-KT via AKR1C3 is another promising strategy. This approach is also being explored in castration-resistant prostate cancer, where these androgens contribute to disease progression.[5][15]

Furthermore, the routine measurement of 11-Ketoandrosterone and its precursors will be essential for patient stratification in clinical trials and for monitoring therapeutic efficacy of novel androgen-lowering agents.

Conclusion

The measurement of 11-Ketoandrosterone and the broader panel of 11-oxygenated androgens represents a significant advancement in the diagnosis and management of androgen excess disorders. These adrenal-specific biomarkers provide a clearer etiological picture in PCOS, offer superior diagnostic accuracy in CAH, and hold the potential to explain previously idiopathic cases of hyperandrogenism. For researchers and clinicians, embracing the analysis of this pathway is no longer a niche investigation but a necessary step towards a more precise and comprehensive assessment of androgen status. For drug developers, the enzymes in this pathway represent promising targets for a new generation of therapies aimed at mitigating androgen excess.

References

-

Stárka, L., Dušková, M., & Hill, M. (2020). 11-Keto-testosterone and Other Androgens of Adrenal Origin. Physiological Research, 69(Suppl 2), S189–S198. [Link]

-

Storbeck, K. H., & O'Reilly, M. (2023). The clinical and biochemical significance of 11-oxygenated androgens in human health and disease. European Journal of Endocrinology, 188(4), R98–R109. [Link]

-

Rupa Health. (n.d.). 11-Keto-Androsterone. Retrieved from Rupa Health Laboratory Test Guide. [Link]

-

Dušková, M., et al. (2022). The Role of 11-Oxygenated Androgens and Endocrine Disruptors in Androgen Excess Disorders in Women. International Journal of Molecular Sciences, 23(18), 10510. [Link]

-

Peitzsch, M., et al. (2023). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. Metabolites, 13(1), 58. [Link]

-

Storbeck, K. H., et al. (2013). 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored. PLOS ONE, 8(7), e70837. [Link]

-

Yoshida, T., et al. (2023). Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS. Endocrine Journal, 70(1), 51-58. [Link]

-

Peitzsch, M., et al. (2023). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. Metabolites, 13(1), 58. [Link]

-

de Jong, W. H. A., et al. (2021). 11-oxygenated androgens as biomarkers in congenital adrenal hyperplasia: reference intervals for children. ESPE Abstracts, 95, A1-A326. [Link]

-

Turcu, A. F., & Auchus, R. J. (2017). Clinical Significance of 11-Oxygenated Androgens. Current Opinion in Endocrinology, Diabetes, and Obesity, 24(3), 206–213. [Link]

-

Rupa Health. (n.d.). 11-Hydroxy-Androsterone. Retrieved from Rupa Health Laboratory Test Guide. [Link]

-